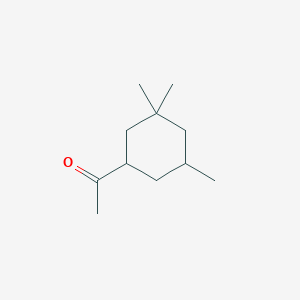
1-(3,3,5-Trimethylcyclohexyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,3,5-Trimethylcyclohexyl)ethanone is an organic compound with the molecular formula C11H20O It is a ketone, characterized by the presence of a carbonyl group (C=O) attached to a cyclohexane ring substituted with three methyl groups at positions 3, 3, and 5
准备方法
Synthetic Routes and Reaction Conditions
1-(3,3,5-Trimethylcyclohexyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3,3,5-trimethylcyclohexanol with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of 1-(3,3,5-trimethylcyclohexyl)ethan-1-one may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with minimal impurities.
化学反应分析
Types of Reactions
1-(3,3,5-Trimethylcyclohexyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, yielding 1-(3,3,5-trimethylcyclohexyl)ethanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Substitution: Nucleophiles such as amines or alcohols can react with the carbonyl group in the presence of catalysts or under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones with additional functional groups.
Reduction: Formation of 1-(3,3,5-trimethylcyclohexyl)ethanol.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
1-(3,3,5-Trimethylcyclohexyl)ethanone has several applications in scientific research:
Chemistry: Used as a starting material or intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of 1-(3,3,5-trimethylcyclohexyl)ethan-1-one involves its interaction with specific molecular targets. The carbonyl group can form hydrogen bonds or undergo nucleophilic attack, leading to various chemical transformations. The compound’s effects are mediated through pathways involving its functional groups and their interactions with other molecules.
相似化合物的比较
1-(3,3,5-Trimethylcyclohexyl)ethanone can be compared with other similar compounds such as:
1-(3,3,5-Trimethylcyclohexyl)propan-1-one: Similar structure but with an additional carbon in the side chain.
1-(3,3,5-Trimethylcyclohexyl)butan-1-one: Similar structure with a longer side chain.
Cyclohexanone: Lacks the methyl substitutions and has different chemical properties.
The uniqueness of 1-(3,3,5-trimethylcyclohexyl)ethan-1-one lies in its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties.
属性
CAS 编号 |
14886-22-7 |
|---|---|
分子式 |
C11H20O |
分子量 |
168.28 g/mol |
IUPAC 名称 |
1-(3,3,5-trimethylcyclohexyl)ethanone |
InChI |
InChI=1S/C11H20O/c1-8-5-10(9(2)12)7-11(3,4)6-8/h8,10H,5-7H2,1-4H3 |
InChI 键 |
ALVCXKYZMQCATP-UHFFFAOYSA-N |
SMILES |
CC1CC(CC(C1)(C)C)C(=O)C |
规范 SMILES |
CC1CC(CC(C1)(C)C)C(=O)C |
Key on ui other cas no. |
14886-22-7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















